molecular formula C20H19F3N2S B2461777 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226443-81-7

2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2461777
CAS No.: 1226443-81-7
M. Wt: 376.44
InChI Key: VGILJDOVFNUSAQ-UHFFFAOYSA-N
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Description

2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound characterized by the presence of an imidazole ring substituted with phenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with isothiocyanates, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and bases like NaH. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like DMF or dichloromethane (DCM) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(isobutylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of both phenyl and trifluoromethyl groups on the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(2-methylpropylsulfanyl)-5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2S/c1-14(2)13-26-19-24-12-18(15-7-4-3-5-8-15)25(19)17-10-6-9-16(11-17)20(21,22)23/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGILJDOVFNUSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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